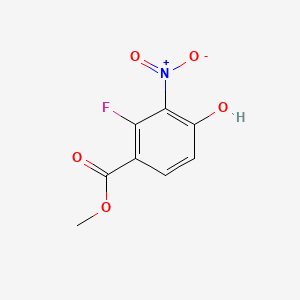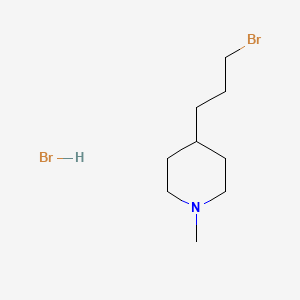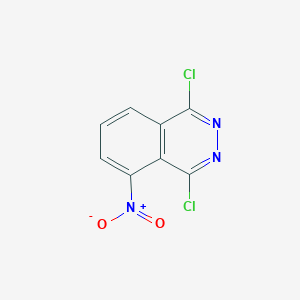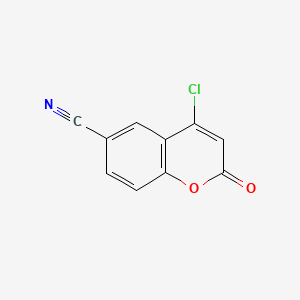
2,7-dicyclohexyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dicyclohexyl-9H-fluorene is a polycyclic aromatic hydrocarbon that features two cyclohexyl groups attached to the fluorene core. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dicyclohexyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts alkylation of fluorene with cyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dicyclohexyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorenes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,7-Dicyclohexyl-9H-fluorene finds applications in several fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 2,7-dicyclohexyl-9H-fluorene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9H-fluorene
- 2,7-Dihydroxy-9H-fluorene
- 2,7-Dichloro-9H-fluorene
Comparison
Compared to these similar compounds, 2,7-dicyclohexyl-9H-fluorene is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties
Propiedades
Fórmula molecular |
C25H30 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2,7-dicyclohexyl-9H-fluorene |
InChI |
InChI=1S/C25H30/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h11-16,18-19H,1-10,17H2 |
Clave InChI |
BERZFFGKIZFGLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


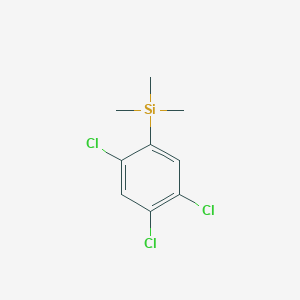

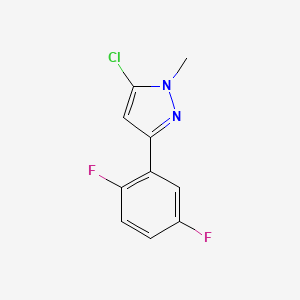
![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
